molecular formula C6H10ClN3O2 B1379449 (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1431970-17-0

(3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No. B1379449
CAS RN: 1431970-17-0
M. Wt: 191.61 g/mol
InChI Key: UXKSBKGCTPMZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, also known by its abbreviated name AMPAH, is an organic compound with a wide range of applications in scientific research. It is a chiral molecule that has been studied extensively for its unique properties and potential applications. AMPAH has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, AMPAH has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.

Scientific Research Applications

Beta-Sheet Template in Peptide Research

This compound has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides . This application is crucial in understanding peptide folding and stability, which has implications in the study of protein structure and function.

Synthesis of Hexahydropyrazoloquinolinones

It serves as a precursor in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones . These compounds are of interest due to their potential pharmacological activities, including their use as sedatives and anticonvulsants.

Pyrazolopyrimidinone Derivatives

The compound reacts with 4-Ethoxymethylene-2-phenyl-4H-oxazol-5-one to yield N-(2-Methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-6-yl)-benzamide . Such derivatives are studied for their anti-inflammatory and analgesic properties.

Solubility Studies

Its solubility in dichloromethane and methanol has been documented, which is essential for its application in various organic synthesis processes and pharmaceutical formulations .

Air Sensitivity and Storage Conditions

The compound is air-sensitive, necessitating storage under dry inert gas away from oxidizing agents and air. This characteristic is significant for maintaining the integrity of the compound during research and industrial applications .

Research Use Only (RUO) Label

It is designated for research use only, indicating its primary application in scientific studies rather than therapeutic or diagnostic use .

properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-2-5(7)8-9(4)3-6(10)11;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKSBKGCTPMZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431970-17-0
Record name 1H-Pyrazole-1-acetic acid, 3-amino-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431970-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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